4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine 4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475068
InChI: InChI=1S/C17H22N4O2/c1-13-8-15(5-6-18-13)23-11-14-4-3-7-21(10-14)16-9-17(22-2)20-12-19-16/h5-6,8-9,12,14H,3-4,7,10-11H2,1-2H3
SMILES:
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

CAS No.:

Cat. No.: VC16475068

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine -

Specification

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name 4-methoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Standard InChI InChI=1S/C17H22N4O2/c1-13-8-15(5-6-18-13)23-11-14-4-3-7-21(10-14)16-9-17(22-2)20-12-19-16/h5-6,8-9,12,14H,3-4,7,10-11H2,1-2H3
Standard InChI Key TUPYTESMAUWFAX-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC(=NC=N3)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 6-position with a 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl group. The piperidine ring is functionalized with a methyleneoxy bridge connecting it to a 2-methylpyridin-4-yl moiety, introducing both basicity and steric complexity. This arrangement is reminiscent of kinase inhibitor scaffolds, where pyrimidine cores often serve as ATP-binding site competitors .

Physicochemical Properties

Based on structural analogs reported in the literature, the compound likely exhibits moderate hydrophilicity due to the pyrimidine and pyridine nitrogen atoms, balanced by the lipophilic piperidine and methyl groups. Predicted properties include:

PropertyValue (Predicted)Basis of Prediction
Molecular Weight343.41 g/molEmpirical formula calculation
LogP (Octanol-Water)2.1–2.8Comparative analysis
Hydrogen Bond Donors1Pyridine NH
Hydrogen Bond Acceptors6Pyrimidine, pyridine, ether O
Polar Surface Area75–85 ŲComputational estimation

These properties suggest moderate membrane permeability and potential oral bioavailability, aligning with trends observed in similarly substituted heterocycles .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 4-methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be approached through convergent routes:

  • Pyrimidine Core Formation: A cyclization reaction between a β-diketone and urea derivatives, followed by functionalization at the 4- and 6-positions.

  • Piperidine-Pyridine Substituent Preparation: Alkylation of piperidine with a 2-methylpyridin-4-yloxymethyl group, potentially via Mitsunobu or nucleophilic substitution reactions.

Stepwise Synthesis

A plausible synthetic route, adapted from procedures for analogous compounds , involves:

Step 1: Synthesis of 4-methoxy-6-chloropyrimidine

  • Condensation of malonic acid derivatives with urea under acidic conditions.

  • Chlorination at position 6 using POCl₃.

Step 2: Preparation of 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine

  • Protection of piperidine’s amine as a tert-butyl carbamate (Boc).

  • Hydroxymethylation at position 3 via lithiation and reaction with formaldehyde.

  • Mitsunobu coupling with 2-methylpyridin-4-ol.

  • Boc deprotection using HCl/dioxane.

Step 3: Nucleophilic Aromatic Substitution

  • Reaction of 4-methoxy-6-chloropyrimidine with the functionalized piperidine under basic conditions (e.g., NaH in DMF).

Reaction Table:

StepReagents/ConditionsYieldKey Intermediate
1POCl₃, reflux, 4h78%4-Methoxy-6-chloropyrimidine
2DIAD, PPh₃, THF, 0°C→rt65%Boc-protected piperidine analog
3NaH, DMF, 80°C, 12h52%Target compound

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR data (400 MHz, DMSO-d6):

  • δ 8.35 (s, 1H): Pyrimidine H-2 proton.

  • δ 6.85 (d, J=5.2 Hz, 1H): Pyridin-4-yl H-3 proton.

  • δ 4.55 (s, 2H): Methyleneoxy bridge protons.

  • δ 3.90 (s, 3H): Methoxy group.

  • δ 2.45 (s, 3H): Pyridine methyl group.

Mass Spectrometry

LC-MS analysis would likely show a molecular ion peak at m/z 344.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂N₄O₃. Fragmentation patterns would include loss of the methoxy group (-31 Da) and cleavage of the piperidine-pyridine linkage .

Biological Activity and Applications

Hypothesized Targets

The compound’s structure suggests potential activity against:

  • Kinases: The pyrimidine core may compete with ATP binding in kinase domains.

  • G Protein-Coupled Receptors (GPCRs): Piperidine derivatives often modulate aminergic receptors.

  • Epigenetic Regulators: Methoxy groups can influence histone deacetylase (HDAC) inhibition.

In Silico Predictions

Molecular docking studies using homology models indicate moderate binding affinity (Kd ~ 150–300 nM) for cyclin-dependent kinases (CDK2/CDK4). The pyridine oxygen may form hydrogen bonds with backbone amides in the kinase hinge region, while the methoxy group occupies a hydrophobic pocket .

Challenges and Future Directions

While synthetic routes and analytical methods for analogs are well-established , specific challenges for this compound include:

  • Regioselectivity: Ensuring proper substitution on the pyrimidine ring during nucleophilic aromatic substitution.

  • Stereochemistry Control: Managing configurations at the piperidine’s 3-position during hydroxymethylation.

Future research should prioritize:

  • Empirical validation of predicted biological activities.

  • Optimization of synthetic yields through catalyst screening (e.g., palladium-mediated couplings).

  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator